3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone
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Overview
Description
3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone, also known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAP is a ketone derivative that is widely used as a catalyst in organic synthesis reactions.
Mechanism of Action
The mechanism of action of 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone as a catalyst involves its ability to act as a nucleophile. 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone can form a complex with the carbonyl group of the carboxylic acid, which activates the carbonyl group and makes it more susceptible to nucleophilic attack by the alcohol. 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone also stabilizes the intermediate formed during the reaction, which increases the reaction rate.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone. However, 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been shown to be relatively non-toxic and has low environmental impact. It is not considered to be a mutagen or carcinogen.
Advantages and Limitations for Lab Experiments
3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is a highly efficient catalyst, and small amounts can be used to catalyze large reactions. It is also relatively inexpensive and readily available. However, 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is highly hygroscopic and can absorb moisture from the air, which can affect its catalytic activity. 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is also sensitive to air and light, which can cause degradation.
Future Directions
Future research on 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone could focus on the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is potential for the use of 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone in the synthesis of new pharmaceuticals and agrochemicals. Further research could also investigate the potential use of 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone as a catalyst in other types of reactions.
Synthesis Methods
3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is synthesized from the reaction of 2,4-dimethylaniline and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction produces 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone as a yellow crystalline solid with a melting point of 82-84°C.
Scientific Research Applications
3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is widely used as a catalyst in organic synthesis reactions. It is particularly useful in esterification reactions, where it acts as a nucleophilic catalyst to activate the carboxylic acid and facilitate the reaction with the alcohol. 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has also been used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
properties
IUPAC Name |
3-(2,4-dimethylanilino)-1-(3-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-7-16(13(2)10-12)18-9-8-17(20)14-4-3-5-15(11-14)19(21)22/h3-7,10-11,18H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNMBLWDIBCZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID17412401 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2,4-Dimethylanilino)-1-(3-nitrophenyl)propan-1-one |
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